4-[[2-(Azepan-1-yl)-2-oxoethyl]sulfanylmethyl]-7,8-dimethylchromen-2-one
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Overview
Description
4-[[2-(Azepan-1-yl)-2-oxoethyl]sulfanylmethyl]-7,8-dimethylchromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound features a unique structure that includes an azepane ring, a sulfanylmethyl group, and a chromen-2-one core. Its distinct chemical structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(Azepan-1-yl)-2-oxoethyl]sulfanylmethyl]-7,8-dimethylchromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as pyridine.
Introduction of the Sulfanylmethyl Group: The sulfanylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Attachment of the Azepane Ring: The azepane ring is introduced through a nucleophilic addition reaction involving azepane and an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[[2-(Azepan-1-yl)-2-oxoethyl]sulfanylmethyl]-7,8-dimethylchromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[[2-(Azepan-1-yl)-2-oxoethyl]sulfanylmethyl]-7,8-dimethylchromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[2-(Azepan-1-yl)-2-oxoethyl]sulfanylmethyl]-7,8-dimethylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Azone® (1-dodecylazacycloheptan-2-one): Known for its use as a penetration enhancer.
Benzodiazepines: Known for their psychoactive properties.
Oxazepines: Studied for their potential therapeutic effects.
Uniqueness
4-[[2-(Azepan-1-yl)-2-oxoethyl]sulfanylmethyl]-7,8-dimethylchromen-2-one is unique due to its combination of an azepane ring, a sulfanylmethyl group, and a chromen-2-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[[2-(azepan-1-yl)-2-oxoethyl]sulfanylmethyl]-7,8-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-14-7-8-17-16(11-19(23)24-20(17)15(14)2)12-25-13-18(22)21-9-5-3-4-6-10-21/h7-8,11H,3-6,9-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGJZALYGORURN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CSCC(=O)N3CCCCCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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